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I. Introduction
Streptothricins are a class of broad-spectrum antibiotics effective against a range of bacteria,

including gram-negative pathogens. Their unique structure, consisting of a streptolidine ring, a

carbamoylated D-gulosamine moiety, and a poly-β-lysine chain, provides a distinct mechanism

of action targeting the bacterial ribosome.[1] The increasing prevalence of antibiotic resistance

has renewed interest in streptothricin and other "forgotten" antibiotics. However, the

biosynthetic gene clusters (BGCs) responsible for producing streptothricins are often silent or

poorly expressed under standard laboratory conditions, hindering their discovery and

development.

CRISPR-Cas9 based technologies, particularly CRISPR activation (CRISPRa), offer a powerful

and precise tool for awakening these silent BGCs in their native hosts.[2][3] This approach

utilizes a catalytically inactive Cas9 (dCas9) protein fused to a transcriptional activator domain.

Guided by a single guide RNA (sgRNA), the dCas9-activator complex can be targeted to the

promoter region of a specific gene or operon within the streptothricin BGC, thereby initiating

transcription and subsequent antibiotic production.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPRa to activate streptothricin BGCs in Streptomyces species, a common producer of

these antibiotics.[4] While a specific protocol for activating a silent streptothricin cluster has not
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been extensively published, the methodologies presented here are adapted from successful

CRISPRa-mediated activation of other silent antibiotic BGCs in Streptomyces.[2][3]

II. Quantitative Data on CRISPRa-Mediated Gene
Cluster Activation in Streptomyces
The following table summarizes quantitative data from experiments activating other silent

biosynthetic gene clusters in Streptomyces species using CRISPR-based technologies. This

data is presented to illustrate the potential fold-activation that may be achieved when applying

similar techniques to a silent streptothricin gene cluster.

Target Gene
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Key Target
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III. Signaling and Biosynthetic Pathways
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A. Simplified Streptothricin Biosynthetic Pathway
The biosynthesis of streptothricin is a complex process involving multiple enzymatic steps. The

key precursors are L-arginine, D-glucosamine, and L-lysine (which is converted to β-lysine).[6]

[7] The pathway involves the formation of the streptolidine core from L-arginine, the

modification of D-glucosamine, and the non-ribosomal peptide synthesis of the poly-β-lysine

tail.[6][8] A simplified representation of this pathway is provided below.
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Caption: Simplified biosynthetic pathway for streptothricin production.

B. CRISPRa Experimental Workflow
The following diagram illustrates the general workflow for activating the streptothricin gene

cluster using a dCas9-activator system. The process begins with the identification of the target

promoter within the BGC and the design of specific sgRNAs. These components are then

introduced into the Streptomyces host, and the resulting strains are analyzed for streptothricin

production.
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Caption: Experimental workflow for CRISPRa-mediated gene cluster activation.
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IV. Experimental Protocols
This section provides detailed, adaptable protocols for the CRISPRa-mediated activation of a

streptothricin BGC in a Streptomyces host.

Protocol 1: Design of sgRNAs for Streptothricin BGC
Activation
Objective: To design sgRNAs that target the dCas9-activator complex to the promoter region of

a key biosynthetic or regulatory gene within the streptothricin BGC.

Materials:

Streptothricin BGC sequence (obtained from NCBI, MIBiG database BGC0000432, or whole-

genome sequencing).

Promoter prediction software (e.g., BPROM) or RNA-seq data.

sgRNA design software (e.g., CRISPOR, CHOPCHOP).

Methodology:

Identify Target Promoter:

Analyze the streptothricin BGC sequence to identify putative promoter regions. Target

areas upstream of the transcription start site (TSS) of key genes.

Good candidates include the promoters of pathway-specific regulatory genes or the first

gene of a major biosynthetic operon (e.g., sttA).[2]

For activation, the optimal targeting window is typically between -50 to -400 bp upstream

of the TSS.

sgRNA Design:

Using sgRNA design software, input the identified promoter region.
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Search for 20-nucleotide sequences that are immediately followed by a Protospacer

Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

Select 3-4 sgRNA candidates with high on-target scores and low off-target scores.

Ensure the sgRNA sequences do not contain sequences that would cause premature

transcription termination (e.g., poly-T tracts).

Oligonucleotide Synthesis:

Synthesize complementary DNA oligonucleotides for each chosen sgRNA sequence. Add

appropriate overhangs for cloning into the sgRNA expression vector (e.g., BbsI restriction

sites).

Protocol 2: Construction of CRISPRa Plasmids
Objective: To clone the designed sgRNAs into an expression vector and prepare the dCas9-

activator plasmid for introduction into Streptomyces.

Materials:

sgRNA expression plasmid (e.g., pCRISPomyces-sgRNA).

dCas9-activator expression plasmid. A suitable system for Streptomyces is a dCas9 fused to

the N-terminal domain of the α subunit of RNAP (αNTD).[2]

Competent E. coli cells for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002).

Restriction enzymes (e.g., BbsI), T4 DNA ligase, and appropriate buffers.

Antibiotics for selection.

Methodology:

Anneal sgRNA Oligonucleotides:

Mix equimolar amounts of the complementary sgRNA oligonucleotides.

Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to anneal.
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Clone sgRNA into Expression Vector:

Digest the sgRNA expression plasmid with the appropriate restriction enzyme (e.g., BbsI).

Ligate the annealed sgRNA duplex into the linearized vector.

Transform the ligation product into competent E. coli DH5α and select on appropriate

antibiotic plates.

Verify the correct insertion by Sanger sequencing.

Prepare Plasmids for Conjugation:

Transform the verified sgRNA plasmid and the dCas9-activator plasmid into a methylation-

deficient E. coli conjugation strain (e.g., ET12567/pUZ8002).

Select transformed colonies on plates containing the appropriate antibiotics for both the

plasmids and the host strain.

Protocol 3: Conjugation into Streptomyces
Objective: To transfer the CRISPRa system plasmids from E. coli into the target Streptomyces

strain.

Materials:

E. coli conjugation strain carrying the sgRNA and dCas9-activator plasmids.

Target Streptomyces strain.

ISP4 or SFM agar plates for conjugation.

Appropriate antibiotics for selection (e.g., nalidixic acid to counter-select E. coli,

apramycin/hygromycin to select for plasmids).

Streptomyces spore suspension or mycelial culture.

Methodology:
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Prepare Cultures:

Grow an overnight culture of the E. coli conjugation strain in LB with appropriate

antibiotics.

Prepare a dense spore suspension or a fragmented mycelial culture of the Streptomyces

strain.

Conjugation Mating:

Wash the E. coli cells twice with antibiotic-free LB to remove antibiotics.

Mix approximately 500 µL of the E. coli culture with 500 µL of the Streptomyces

spore/mycelial suspension.

Spot the mixture onto a dry ISP4 or SFM agar plate and incubate at 30°C for 16-20 hours.

Selection of Exconjugants:

Overlay the plate with water containing the appropriate selection antibiotics (e.g., nalidixic

acid and apramycin).

Incubate at 30°C for 7-14 days, or until colonies of Streptomyces exconjugants appear.

Isolate and Verify Colonies:

Streak the resulting colonies onto new selection plates to obtain pure isolates.

Verify the presence of the plasmids in the Streptomyces exconjugants by PCR.

Protocol 4: Analysis of Streptothricin Production
Objective: To determine if the CRISPRa system successfully activated the production of

streptothricin.

Materials:

Engineered Streptomyces strains and a wild-type/empty-vector control.
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Production medium (e.g., SMMS broth).

Solvents for extraction (e.g., ethyl acetate, butanol).

LC-MS system for metabolite analysis.

Indicator strain for bioassay (e.g., Bacillus subtilis).

Methodology:

Fermentation:

Inoculate the engineered and control Streptomyces strains into a suitable liquid production

medium.

Incubate with shaking at 30°C for 5-10 days.

Metabolite Extraction:

Separate the mycelium from the culture broth by centrifugation.

Extract the supernatant with an appropriate solvent. The choice of solvent may need to be

optimized based on the specific streptothricin variant.

Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g.,

methanol) for analysis.

LC-MS Analysis:

Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass

Spectrometry (HPLC-MS).

Compare the metabolic profiles of the engineered strains to the control strain.

Look for new peaks in the engineered strains corresponding to the expected mass of

streptothricin variants (e.g., streptothricin F, m/z 504.28).

Bioassay (Optional):
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Perform an agar diffusion assay. Spot the crude extracts onto a lawn of an indicator

bacterium sensitive to streptothricin.

Incubate and look for zones of inhibition around the spots from the engineered strains,

which would be absent in the control.

V. Conclusion
The CRISPRa system provides a robust and targeted approach for the activation of silent

streptothricin biosynthetic gene clusters. By following the adapted protocols outlined in these

notes, researchers can systematically attempt to induce the production of these valuable

antibiotics in their native Streptomyces hosts. This strategy not only facilitates the discovery of

novel streptothricin analogs but also provides a platform for strain improvement and metabolic

engineering, ultimately aiding in the development of new therapeutics to combat antibiotic-

resistant infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24505011/
https://pubmed.ncbi.nlm.nih.gov/24505011/
https://pubmed.ncbi.nlm.nih.gov/24505011/
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880002283
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880002283
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880002283
https://pubmed.ncbi.nlm.nih.gov/9371436/
https://pubmed.ncbi.nlm.nih.gov/9371436/
https://www.benchchem.com/product/b15558358#crispr-cas9-techniques-for-activating-streptothricin-gene-clusters
https://www.benchchem.com/product/b15558358#crispr-cas9-techniques-for-activating-streptothricin-gene-clusters
https://www.benchchem.com/product/b15558358#crispr-cas9-techniques-for-activating-streptothricin-gene-clusters
https://www.benchchem.com/product/b15558358#crispr-cas9-techniques-for-activating-streptothricin-gene-clusters
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15558358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

